Cas no 2229610-20-0 (3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol)

3-(2-Fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol is a fluorinated pyrrolidine derivative with a hydroxyl group at the 3-position, offering versatile reactivity for further functionalization. The presence of a 2-fluoro-6-methoxyphenylmethyl substituent enhances its potential as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring fluorine incorporation. The methoxy and fluoro groups contribute to electronic modulation, influencing binding affinity in target interactions. The pyrrolidine scaffold provides structural rigidity, while the hydroxyl group enables selective derivatization. This compound is valuable in medicinal chemistry for developing CNS-targeting agents or enzyme inhibitors, leveraging its balanced lipophilicity and hydrogen-bonding capacity. Suitable for controlled synthetic applications requiring precise stereochemistry.
3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol structure
2229610-20-0 structure
Product Name:3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol
CAS No:2229610-20-0
MF:C12H16FNO2
MW:225.259346961975
CID:6176463
PubChem ID:165668430
Update Time:2025-05-19

3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol
    • 3-[(2-fluoro-6-methoxyphenyl)methyl]pyrrolidin-3-ol
    • EN300-1810639
    • 2229610-20-0
    • Inchi: 1S/C12H16FNO2/c1-16-11-4-2-3-10(13)9(11)7-12(15)5-6-14-8-12/h2-4,14-15H,5-8H2,1H3
    • InChI Key: NDOXXVVBOPNYFR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CC1(CNCC1)O)OC

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 41.5Ų

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Additional information on 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol

Introduction to 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol (CAS No. 2229610-20-0)

3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its intricate molecular structure and diverse potential applications. This compound, identified by the CAS number 2229610-20-0, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of a fluoro substituent and a methoxy group in the aromatic ring, combined with a pyrrolidin-3-ol moiety, contributes to its unique chemical properties and biological activity.

The compound's structure is particularly noteworthy for its potential in drug design. The pyrrolidin-3-ol ring is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a fluoro substituent at the 2-position of the phenyl ring enhances the compound's metabolic stability and binding affinity, making it an attractive candidate for further investigation.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their improved pharmacokinetic profiles. The methoxy group at the 6-position of the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. This combination of structural elements makes 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol a promising candidate for various pharmaceutical applications.

Current research in this area has focused on exploring the biological activity of this compound. Preliminary studies have suggested that it may exhibit properties relevant to central nervous system (CNS) disorders, pain management, and anti-inflammatory applications. The unique structural features of this compound allow it to interact with multiple biological pathways, making it a versatile tool for drug discovery.

The synthesis of 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol involves multi-step organic reactions, requiring precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that the final product is suitable for further biological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework.

The compound's potential therapeutic applications are further supported by its favorable pharmacokinetic properties. The fluoro substituent enhances lipophilicity, facilitating cellular uptake, while the pyrrolidin-3-ol moiety contributes to metabolic stability. These features make it an ideal candidate for oral administration and prolonged bioavailability.

In conclusion, 3-(2-fluoro-6-methoxyphenyl)methylpyrrolidin-3-ol (CAS No. 2229610-20-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising biological activity position it as a valuable asset in the development of novel therapeutic agents. Continued research into this compound will likely uncover new applications and refine synthetic strategies, further solidifying its importance in drug discovery efforts.

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